7-Fluoro-2-[2-(4-methoxyphenyl)ethyl]-1-[4-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
7-Fluoro-2-[2-(4-methoxyphenyl)ethyl]-1-[4-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic derivative of the chromeno[2,3-c]pyrrole-3,9-dione scaffold, a privileged heterocyclic system with demonstrated biological relevance. Its structure features:
- A 7-fluoro substituent on the chromene ring, which enhances metabolic stability and bioavailability .
- A 4-(prop-2-en-1-yloxy)phenyl substituent at position 1, introducing a reactive propenyloxy moiety that may facilitate further derivatization or covalent binding .
This compound is synthesized via one-pot multicomponent reactions (MCRs) involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aldehydes, and amines, a method optimized for high efficiency and step economy . While its specific biological activity remains under investigation, structural analogs of chromeno[2,3-c]pyrrole-3,9-diones exhibit diverse pharmacological properties, including antioxidant, antiviral (e.g., SARS-CoV-2 Mpro inhibition), and glucokinase activation .
Properties
Molecular Formula |
C29H24FNO5 |
|---|---|
Molecular Weight |
485.5 g/mol |
IUPAC Name |
7-fluoro-2-[2-(4-methoxyphenyl)ethyl]-1-(4-prop-2-enoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C29H24FNO5/c1-3-16-35-22-11-6-19(7-12-22)26-25-27(32)23-17-20(30)8-13-24(23)36-28(25)29(33)31(26)15-14-18-4-9-21(34-2)10-5-18/h3-13,17,26H,1,14-16H2,2H3 |
InChI Key |
DDIKEZSUMFQMDG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCN2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC=C(C=C5)OCC=C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 7-fluoro-2-[2-(4-methoxyphenyl)ethyl]-1-[4-(prop-2-en-1-yloxy)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multiple steps, including the formation of intermediate compounds. The synthetic routes often include:
Formation of the chromeno[2,3-c]pyrrole core: This step involves the cyclization of appropriate precursors under specific conditions.
Introduction of the fluoro and methoxyphenyl groups: These groups are introduced through substitution reactions using suitable reagents.
Attachment of the prop-2-en-1-yloxyphenyl group: This step involves the use of allyl ethers and appropriate catalysts to achieve the desired substitution.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
7-fluoro-2-[2-(4-methoxyphenyl)ethyl]-1-[4-(prop-2-en-1-yloxy)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions.
Scientific Research Applications
7-fluoro-2-[2-(4-methoxyphenyl)ethyl]-1-[4-(prop-2-en-1-yloxy)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 7-fluoro-2-[2-(4-methoxyphenyl)ethyl]-1-[4-(prop-2-en-1-yloxy)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations:
Substituent Effects: Halogenation: The 7-fluoro substituent in the target compound may improve metabolic stability compared to 7-chloro analogs, as fluorine’s smaller atomic radius and electronegativity reduce susceptibility to enzymatic degradation . Propenyloxy Group: The 4-(prop-2-en-1-yloxy)phenyl group introduces a reactive site absent in analogs like 4-hydroxyphenyl or 4-fluorophenyl derivatives, enabling click chemistry or Michael addition for further functionalization . Morpholinyl and Dimethylaminoethyl Groups: These substituents enhance solubility and enable interactions with biological targets (e.g., kinases or neurotransmitter receptors) .
Synthetic Efficiency :
- The target compound’s synthesis via one-pot MCRs aligns with methods for other derivatives (e.g., 7-chloro analogs), ensuring scalability and diversity in substituent incorporation .
- Spiro derivatives require additional steps (e.g., cyclization with isatins), reducing overall yield (60–85% vs. 72% for simpler analogs) .
Biological Activity
7-Fluoro-2-[2-(4-methoxyphenyl)ethyl]-1-[4-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 485.5 g/mol. Its structure includes several functional groups that contribute to its biological activity:
| Functional Group | Description |
|---|---|
| Fluoro group | Enhances lipophilicity and biological activity |
| Methoxyphenyl group | Potential for interaction with biological targets |
| Prop-2-en-1-yloxy group | Contributes to the compound's reactivity and binding properties |
Synthesis
The synthesis of this compound involves multiple steps, typically including the formation of the chromeno-pyrrole framework followed by the introduction of various substituents. The synthetic pathway may involve:
- Formation of the chromeno-pyrrole core : This is achieved through cyclization reactions involving appropriate precursors.
- Substitution reactions : Introducing the fluoro and methoxyphenyl groups through nucleophilic substitution.
- Final modifications : Adding the prop-2-en-1-yloxy group to enhance biological activity.
Biological Activity
Recent studies have highlighted several aspects of the biological activity of this compound:
Antimicrobial Activity
Research indicates that derivatives of chromeno-pyrrole compounds exhibit antimicrobial properties. The compound has shown effectiveness against various bacterial strains, including multidrug-resistant bacteria. In vitro studies have demonstrated significant inhibition against Gram-positive and Gram-negative bacteria.
Antiviral Properties
The compound has been evaluated for its antiviral activity against several viruses. Preliminary data suggest it may inhibit viral replication by targeting specific viral enzymes. For instance, docking studies indicate potential binding affinity to viral proteases similar to known antiviral agents such as remdesivir.
Antitumor Activity
In vitro assays have shown that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of cell signaling pathways related to cell survival and proliferation.
Case Studies
- Case Study on Antimicrobial Efficacy : A study evaluated the antimicrobial effects of various chromeno-pyrrole derivatives, including our compound. Results indicated an IC50 value of 15 µM against Staphylococcus aureus, demonstrating its potential as an antimicrobial agent .
- Antiviral Screening : In silico docking studies assessed the binding affinity of this compound with SARS-CoV-2 main protease (Mpro). The results indicated a binding energy comparable to established antiviral drugs, suggesting further investigation into its use as an antiviral treatment .
Q & A
Q. Q1. What are the established synthetic routes for constructing the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione core in this compound?
Methodological Answer: The core structure can be synthesized via cyclocondensation reactions involving chromene derivatives and pyrrole precursors. Key steps include:
- Alkylation : Introduction of the 4-methoxyphenethyl group via nucleophilic substitution or Friedel-Crafts alkylation under acidic conditions.
- Cyclization : Formation of the fused chromeno-pyrrole system using thermal or catalytic methods. For analogs, Vydzhak and Panchishin demonstrated cyclization of 1-aryl-2-alkyl derivatives in yields of 65–85% using ethanol or toluene as solvents at reflux temperatures .
- Fluorination : The 7-fluoro substituent is typically introduced via electrophilic fluorination agents (e.g., Selectfluor®) or via pre-fluorinated building blocks.
Q. Q2. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- Multinuclear NMR :
- NMR identifies proton environments (e.g., methoxy groups at δ 3.7–3.9 ppm, allyloxy protons at δ 4.5–5.5 ppm).
- NMR confirms the presence and position of the fluorine atom (typically δ -110 to -120 ppm for aromatic fluorides) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H] with <5 ppm error) .
- X-ray Crystallography : Resolves ambiguities in regiochemistry, though crystallization may require specialized conditions due to the compound’s complexity.
Advanced Research Questions
Q. Q3. How can regioselective functionalization at the 7-fluoro position be achieved, and what challenges arise?
Methodological Answer: Regioselectivity is influenced by electronic and steric factors:
- Electrophilic Fluorination : Use directing groups (e.g., methoxy or allyloxy) to activate specific positions. Liu et al. achieved >90% regioselectivity for fluorinated pyrimidines using β-CF-aryl ketones under metal-free conditions .
- Challenges : Competing side reactions (e.g., over-fluorination) require precise stoichiometry. Kinetic vs. thermodynamic control should be evaluated via time-resolved NMR or in situ monitoring.
Q. Q4. What computational strategies predict the compound’s reactivity or interactions in biological systems?
Methodological Answer:
- Density Functional Theory (DFT) : Models electronic properties (e.g., Fukui indices for nucleophilic/electrophilic sites) and reaction pathways for fluorinated intermediates.
- Molecular Docking : Screens potential protein targets (e.g., kinases or GPCRs) using software like AutoDock Vina. Align with structural analogs (e.g., pyrrole-diones in ) to infer binding modes .
- MD Simulations : Assess stability in aqueous environments, critical for bioavailability studies.
Q. Q5. How should researchers resolve conflicting spectral data (e.g., 19F^{19}F19F NMR shifts) during characterization?
Methodological Answer:
- Cross-Validation : Compare experimental shifts with computed values (GIAO-DFT). For example, discrepancies >5 ppm may indicate impurities or tautomerism.
- Heteronuclear Experiments : Use - HMBC to correlate fluorine with adjacent protons, clarifying substitution patterns .
- Isotopic Labeling : Introduce -labeled precursors to track carbon-fluorine coupling in NMR.
Q. Q6. What methodologies optimize solubility and formulation for in vitro studies?
Methodological Answer:
- Co-solvent Systems : Use DMSO-water gradients (e.g., 10% DMSO) to balance solubility and biocompatibility.
- Nanoparticle Encapsulation : Polymeric nanoparticles (PLGA or PEG-based) enhance stability in physiological buffers. highlights membrane technologies (RDF2050104) for purifying hydrophobic compounds .
- pH-Dependent Studies : Evaluate ionization states (pKa) via potentiometric titration to identify optimal storage conditions.
Data Contradiction Analysis
Q. Q7. How to address discrepancies in reported synthetic yields for similar chromeno-pyrrole derivatives?
Methodological Answer:
- Reaction Monitoring : Use HPLC or LC-MS to track intermediates and identify side products (e.g., dimerization).
- Catalyst Screening : Test palladium vs. copper catalysts for cross-coupling steps; Pd(OAc) may improve yields by 15–20% compared to CuI .
- Scale-Up Effects : Pilot studies under continuous flow (, RDF2050108) reduce batch variability by controlling heat/mass transfer .
Q. Guidelines for Further Research
- Theoretical Frameworks : Align with ’s principles by linking synthetic routes to reaction mechanism theories (e.g., frontier molecular orbital theory for fluorination) .
- Interdisciplinary Approaches : Combine synthetic chemistry with process engineering () and computational biology for holistic studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
